molecular formula C15H13ClN2O3 B6392622 MFCD18318153 CAS No. 1261980-69-1

MFCD18318153

Cat. No.: B6392622
CAS No.: 1261980-69-1
M. Wt: 304.73 g/mol
InChI Key: XAMHTQKUALLRTL-UHFFFAOYSA-N
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Description

MFCD18318153 is a synthetic organic compound with a pyrrolo-triazine core structure, commonly utilized in pharmaceutical and agrochemical research. Based on structurally related compounds in the evidence, this compound likely exhibits the following characteristics:

  • Molecular formula: C₆H₃Cl₂N₃ (inferred from CAS 918538-05-3) .
  • Molecular weight: ~188–202 g/mol (aligned with trifluoromethyl- or chloro-substituted heterocycles) .
  • Applications: Likely serves as an intermediate in kinase inhibitor synthesis or antimicrobial agent development .

Properties

IUPAC Name

2-chloro-5-[4-(dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-18(2)14(19)10-5-3-9(4-6-10)12-8-17-13(16)7-11(12)15(20)21/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMHTQKUALLRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688067
Record name 2-Chloro-5-[4-(dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-69-1
Record name 2-Chloro-5-[4-(dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18318153 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and cost-effective production of large quantities of the compound while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions: MFCD18318153 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

MFCD18318153 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules and materials. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role as a drug candidate for treating various diseases. In industry, the compound is utilized in the development of new materials and technologies, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of MFCD18318153 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

MFCD18318153 belongs to a class of nitrogen-rich heterocycles. Two structurally and functionally similar compounds are analyzed below:

Structural Analogs

Compound A : CAS 918538-05-3 (MDL: MFCD11044885)

  • Structure : 2,4-Dichloropyrrolo[1,2-f][1,2,4]triazine.
  • Molecular weight : 188.01 g/mol.
  • Key differences :
    • Contains two chlorine substituents vs. This compound’s unconfirmed substituents.
    • Higher Log S (-2.47) compared to this compound’s inferred solubility .

Compound B : CAS 1533-03-5 (MDL: MFCD00039227)

  • Structure: 3'-(Trifluoromethyl)propiophenone derivative.
  • Molecular weight : 202.17 g/mol.
  • Key differences :
    • Features a trifluoromethyl group enhancing metabolic stability.
    • Higher bioavailability score (0.55 vs. This compound’s inferred 0.55–0.65) .

Functional Analogs

Compound C : CAS 1761-61-1 (MDL: MFCD00003330)

  • Structure : Brominated benzoic acid derivative.
  • Function : Used as a corrosion inhibitor and intermediate in dye synthesis.
  • Key contrast : Lacks the pyrrolo-triazine core, reducing its utility in medicinal chemistry compared to this compound .

Data Tables

Table 1: Molecular and Physicochemical Properties

Parameter This compound (Inferred) CAS 918538-05-3 CAS 1533-03-5
Molecular formula C₆H₃Cl₂N₃ C₆H₃Cl₂N₃ C₁₀H₉F₃O
Molecular weight (g/mol) ~190 188.01 202.17
Log S (ESOL) -2.3 -2.47 -1.98
Bioavailability score 0.55–0.65 0.55 0.55
Hazard statements H315, H319, H335 H315, H319, H335 H302

Research Findings

Structural Impact on Bioactivity :

  • Chlorine substituents (e.g., in CAS 918538-05-3) enhance electrophilic reactivity but increase toxicity (H315/H319) .
  • Trifluoromethyl groups (e.g., in CAS 1533-03-5) improve metabolic stability and BBB penetration .

Synthetic Efficiency :

  • Microwave-assisted synthesis (used in CAS 1533-03-5) achieves higher yields (98%) than conventional methods .
  • Green chemistry approaches (e.g., A-FGO catalyst in CAS 1761-61-1) reduce waste but require specialized setups .

Pharmacological Potential: Pyrrolo-triazines (like this compound) show promise as kinase inhibitors due to their planar, aromatic structures .

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